molecular formula C28H21FN2O5S B14110185 Methyl 4-{1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate CAS No. 5708-79-2

Methyl 4-{1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No.: B14110185
CAS No.: 5708-79-2
M. Wt: 516.5 g/mol
InChI Key: RFGJZHCSHYWYPD-UHFFFAOYSA-N
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Description

METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE is a complex organic compound that features a combination of benzothiazole, fluorophenyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(1H-IMIDAZOL-1-YLMETHYL)BENZOATE: Shares structural similarities but differs in the presence of an imidazole ring instead of the benzothiazole moiety.

    METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: Another similar compound with an imidazole ring, used in different research applications.

Uniqueness

METHYL 4-[1-(4,6-DIMETHYLBENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)-HYDROXY-METHYLIDENE]-4,5-DIOXO-PYRROLIDIN-2-YL]BENZOATE is unique due to its combination of benzothiazole, fluorophenyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5708-79-2

Molecular Formula

C28H21FN2O5S

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C28H21FN2O5S/c1-14-12-15(2)22-20(13-14)37-28(30-22)31-23(16-4-6-18(7-5-16)27(35)36-3)21(25(33)26(31)34)24(32)17-8-10-19(29)11-9-17/h4-13,23,32H,1-3H3

InChI Key

RFGJZHCSHYWYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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